molecular formula C8H9Cl2NO2 B1443211 Methyl 6-(chloromethyl)nicotinate hydrochloride CAS No. 951306-53-9

Methyl 6-(chloromethyl)nicotinate hydrochloride

Cat. No. B1443211
CAS RN: 951306-53-9
M. Wt: 222.07 g/mol
InChI Key: BFJOWKDRJQVNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(chloromethyl)nicotinate hydrochloride (CMNH) is an organic compound that is primarily used in scientific research. It is a derivative of nicotinic acid, a naturally occurring substance in the human body, and it is also known as 6-chloro-2-methyl-nicotinic acid hydrochloride. It is a white, crystalline powder that is water soluble and has a melting point of about 186-188°C. CMNH has been used in a variety of laboratory experiments, including those involving enzymatic synthesis, biochemical and physiological effects, and pharmacological studies.

Scientific Research Applications

Synthesis and Preparation

  • Methyl 6-(chloromethyl)nicotinate hydrochloride is an intermediate in the synthesis of novel anti-infective agents. Its synthesis involves the trifluoromethylation of an aryl iodide using a cost-effective and safe method, highlighting its potential in pharmaceutical applications (Mulder et al., 2013).
  • Another study explored a convenient synthesis of nicotinate esters, which are important in pharmaceutical chemistry. This research provides valuable insights into the synthesis process of such compounds, potentially including this compound (Paine, 1987).

Biological and Pharmacological Studies

  • In the realm of drug development, studies have synthesized and characterized various nicotinate compounds for their potential therapeutic applications. This includes exploring their effects in biological systems, which can provide insights into the uses of this compound (Patel & Shaikh, 2010).
  • Another study focused on the percutaneous absorption of methyl nicotinate, a compound related to this compound. This research is crucial for understanding how such compounds can be effectively administered through the skin (Lafforgue et al., 1995).

Analytical and Chemical Studies

  • Some research has been devoted to understanding the chemical properties and synthesis pathways of related nicotinic acid derivatives. This includes studying their fragmentation under electron impact, which is relevant for the analysis and development of similar compounds like this compound (Dyadyuchenko et al., 2004).

properties

IUPAC Name

methyl 6-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJOWKDRJQVNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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